![molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7](/img/structure/B16504.png)
5-Acetyl-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-acetyl-2-methylpyridine and related compounds involves several steps, including the acetylation and methylation of pyridine derivatives. A study described the synthesis and crystal structure of 5-acetyl-2'-deoxyuridine, showcasing the complexity and precision required in synthesizing such compounds (Barr et al., 1980). Another approach involves the synthesis of related pyridine derivatives through various chemical transformations, highlighting the versatility and adaptability of synthetic methods in producing 5-acetyl-2-methylpyridine analogues (Ying-qi, 2008).
Molecular Structure Analysis
The molecular structure of 5-acetyl-2-methylpyridine and similar compounds has been studied extensively using techniques such as vibrational spectroscopy, molecular docking, and density functional theory. These studies provide insights into the conformational dynamics, molecular vibrations, and interaction potentials of such molecules (Premkumar et al., 2016).
Chemical Reactions and Properties
5-Acetyl-2-methylpyridine undergoes various chemical reactions, including acetylation, methylation, and complexation with metals. Research has shown the formation of complexes and the reactivity of pyridine derivatives in the presence of metals, illustrating the compound's ability to participate in complex chemical processes (Huo et al., 2011).
Scientific Research Applications
Synthesis Methods : Research has developed new synthesis methods for compounds structurally similar to 5-Acetyl-2-methylpyridine, such as 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, which have potential applications in organic synthesis and pharmacological research (Yakunin, Dyachenko, & Litvinov, 2001); (Yakunin, Dyachenko, & Litvinov, 2002).
DNA Interaction : Studies on related compounds like N-acetoxy metabolites of pyridine derivatives show different reactivities towards DNA, which could have implications for understanding the chemical properties of similar compounds (Saris et al., 1995).
Synthesis of Derivatives : Research has also focused on the synthesis of various 5-acyl-2-alkylpyridines, demonstrating methods to produce compounds like 5-acetyl-2-methylpyridine (Kochetkov et al., 1956).
Anticancer Potential : The compound 2-acetylamino-5-bromo-6-methylpyridine has shown potential as an inhibitor against lung cancer, indicating that derivatives of 5-Acetyl-2-methylpyridine could have similar applications (Premkumar et al., 2016).
Antimicrobial Activity : New derivatives bearing 6-methylpyridine, including compounds structurally related to 5-Acetyl-2-methylpyridine, have demonstrated promising antimicrobial activity and antioxidant properties (Shyma et al., 2013).
Synthesis of Vitamin B6 Analogs : Synthesis of vitamin B6 analogs involving derivatives of 2-methylpyridine indicates potential applications in the pharmaceutical sector (Karpeiskii, Padyukova, & Florent’ev, 1971).
Safety and Hazards
According to the safety data sheet, 5-Acetyl-2-methylpyridine is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
The action of 5-Acetyl-2-methylpyridine can be influenced by environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes
properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYOKQFLBSILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067970 | |
Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methylpyridine | |
CAS RN |
36357-38-7 | |
Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetyl-2-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |
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Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ACETYL-6-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-acetyl-2-methylpyridine in the context of the presented research?
A1: The research paper [] investigates the antibacterial activity of VOCs produced by certain bacteria. 5-acetyl-2-methylpyridine was identified as one of the major VOCs produced by Bacillus sp. BO53. This bacterium exhibited inhibitory effects against the growth of Pseudomonas aeruginosa and reduced the growth of methicillin-resistant Staphylococcus aureus and Acinetobacter baumanni []. While the specific role of 5-acetyl-2-methylpyridine in this antibacterial activity wasn't individually investigated, its presence as a major VOC suggests it could contribute to the observed effects.
Q2: Are there other studies investigating the antibacterial activity of 5-acetyl-2-methylpyridine?
A2: The research paper states: "This is the first report which describes the antibacterial activity of VOCs emitted by octocoral-associated bacteria" []. Therefore, based on the provided information, the specific antibacterial activity of 5-acetyl-2-methylpyridine, isolated from this source, has not been extensively studied. Further research is needed to understand its individual role and potential as an antibacterial agent.
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